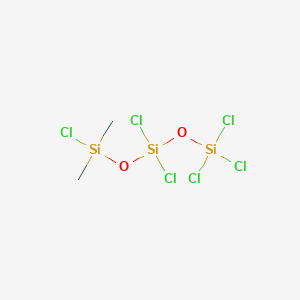![molecular formula C17H17NO B14299316 (3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one CAS No. 112452-86-5](/img/structure/B14299316.png)
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group and a methylphenyl group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one typically involves the condensation reaction between 2-methylbenzaldehyde and 1-phenylbutan-1-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously collected. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher product yields.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted imines and amines.
Applications De Recherche Scientifique
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-[(2-Methylphenyl)imino]-1-phenylpropan-1-one
- (3E)-3-[(2-Methylphenyl)imino]-1-phenylpentan-1-one
- (3E)-3-[(2-Methylphenyl)imino]-1-phenylhexan-1-one
Uniqueness
(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of phenyl and methylphenyl groups attached to a butanone backbone makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
112452-86-5 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
3-(2-methylphenyl)imino-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-8-6-7-11-16(13)18-14(2)12-17(19)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Clé InChI |
VYCULNMKZRJHSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C(C)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)

![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)

![Methyl [(benzyloxy)imino]acetate](/img/structure/B14299314.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-](/img/structure/B14299322.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

